N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide
Description
The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide features a pyrazole core substituted with a 4-fluorophenyl group at position 1 and a methoxy group at position 2. The carboxamide at position 3 connects to a 1,3,4-thiadiazole ring bearing an ethylthio substituent.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2S2/c1-3-24-15-19-18-14(25-15)17-13(22)12-11(23-2)8-21(20-12)10-6-4-9(16)5-7-10/h4-8H,3H2,1-2H3,(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDXWFUPOSQGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Sirtuin1 enzyme (SIRT1) . SIRT1 is a protein that has been implicated in a variety of biological functions, including cell survival, differentiation, and metabolism.
Mode of Action
The compound acts as an inhibitor of the SIRT1 enzyme . The inhibition of this enzyme leads to the overexpression of p53, a gene responsible for negative regulation of the cell cycle.
Biochemical Pathways
The inhibition of SIRT1 by this compound affects the p53 pathway . This pathway is crucial for cell cycle regulation and apoptosis. When p53 is overexpressed, it can lead to cell cycle arrest and programmed cell death, or apoptosis.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), can be predicted through molecular modeling. Changes in the substituted group of the compound can affect its physicochemical properties, which in turn can influence its pharmacokinetics.
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a compound of interest due to its diverse biological activities. This article reviews its synthesis, structure, and biological effects based on recent research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the reaction of 5-(ethylthio)-1,3,4-thiadiazole with 4-fluorophenyl and methoxy groups. The synthesis typically employs various reagents such as triethylamine and lithium hexamethyldisilazide to optimize yields and purity. Characterization methods include NMR spectroscopy and mass spectrometry to confirm the structure and functional groups present in the compound.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound showed potent inhibitory effects against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The IC50 values for these compounds often ranged from 3.3 μM to 52.63 μM, indicating their potential as effective anticancer agents .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies indicate that derivatives containing the thiadiazole moiety have shown activity against a range of pathogens. For example, certain synthesized thiadiazole derivatives demonstrated significant inhibition against Mycobacterium smegmatis with minimum inhibitory concentrations (MIC) lower than traditional antibiotics like Isoniazid .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. Some studies report that related compounds can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Case Studies
| Study | Cell Line | IC50 (μM) | Activity |
|---|---|---|---|
| Study 1 | MDA-MB-231 | 3.3 | Anticancer |
| Study 2 | HEK293T | 34.71 | Anticancer |
| Study 3 | Mycobacterium smegmatis | 26.46 | Antimicrobial |
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets involved in cancer proliferation and inflammation pathways. The presence of the thiadiazole and pyrazole rings enhances its bioactivity by promoting interactions with enzymes or receptors critical for these processes.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()
- Core Structure : Pyrrolidine (saturated 5-membered ring) with a ketone (5-oxo) vs. pyrazole (aromatic 5-membered ring) in the target.
- Substituents :
- Implications: The saturated pyrrolidine may enhance conformational flexibility but reduce π-π stacking interactions compared to the aromatic pyrazole.
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide ()
- Core Structure : 1,4-dihydropyridazine (partially unsaturated 6-membered ring) vs. pyrazole.
- Substituents :
- Implications :
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide ()
N-[(3-Methyl-5-phenoxy-1-phenyl-pyrazol-4-yl)carbonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)thiourea ()
- Core Structure: Pyrazole with phenoxy and phenyl substituents vs. fluorophenyl and methoxy in the Target.
- Substituents :
- Implications: Thiourea’s flexibility and sulfur atom may alter binding kinetics. Phenoxy groups increase steric bulk compared to methoxy .
1-(4-Ethoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide ()
- Core Structure : Pyridazine (6-membered aromatic ring) vs. pyrazole.
- Substituents :
- Implications :
- Ethoxy’s larger size and lipophilicity may enhance membrane permeability but reduce target specificity.
- Pyridazine’s electron-deficient core could influence charge-transfer interactions .
Preparation Methods
Pyrazole Core Formation
The pyrazole ring is constructed via a Knorr-type cyclocondensation reaction. A modified protocol from and involves:
Reagents :
- Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv)
- 4-Fluorophenylhydrazine hydrochloride (1.1 equiv)
- Triethylamine (2.0 equiv) in ethanol
Procedure :
Methoxy Group Introduction :
- Treat the hydroxyl intermediate with dimethyl sulfate (1.2 equiv) and potassium carbonate (2.5 equiv) in acetone at 50°C for 6 hours.
- Hydrolyze the ester using NaOH (2M) in ethanol/water (1:1) at 60°C for 4 hours. Acidify with HCl (1M) to precipitate 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid (68–74% yield).
Characterization Data :
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (aromatic C=C)
- ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, pyrazole-H), 7.85–7.78 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 3.93 (s, 3H, OCH3).
Synthesis of 5-(Ethylthio)-1,3,4-Thiadiazol-2-Amine
Thiosemicarbazide Cyclization
The 1,3,4-thiadiazole ring is assembled via cyclodehydration of a thiosemicarbazide intermediate, as detailed in:
Reagents :
- Ethyl isothiocyanate (1.0 equiv)
- Hydrazine hydrate (1.1 equiv)
- Concentrated H2SO4 (catalytic)
Procedure :
Characterization Data :
- IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1245 cm⁻¹ (C-S)
- ¹³C NMR (100 MHz, DMSO-d6) : δ 166.2 (C-2), 152.4 (C-5), 25.7 (SCH2CH3), 14.1 (CH3).
Amide Coupling Reaction
Acid Chloride Formation
Activate the pyrazole-3-carboxylic acid using thionyl chloride:
- Reflux 1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxylic acid (1.0 equiv) with SOCl2 (3.0 equiv) in anhydrous toluene for 3 hours.
- Remove excess SOCl2 under vacuum to obtain the acyl chloride (92–95% yield).
Nucleophilic Acylation
Couple the acyl chloride with the thiadiazol-2-amine:
- Dissolve 5-(ethylthio)-1,3,4-thiadiazol-2-amine (1.0 equiv) in dry THF.
- Add pyrazole-3-carbonyl chloride (1.05 equiv) dropwise at 0°C.
- Stir at room temperature for 12 hours, then pour into ice-water.
- Filter and recrystallize from acetonitrile to yield the target compound (70–78% yield).
Optimization Data :
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Reaction Temperature | 25°C | Baseline |
| Solvent | THF | +12 vs. DCM |
| Equiv. of Amine | 1.05 | -8 at 1.0 |
Analytical Characterization of the Final Product
Spectroscopic Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
